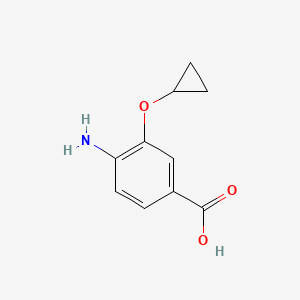

4-Amino-3-cyclopropoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 4-amino-3-cyclopropoxybenzoïque est un composé organique qui possède un groupe amino et un groupe cyclopropoxy liés à un noyau d'acide benzoïque.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 4-amino-3-cyclopropoxybenzoïque implique généralement l'introduction des groupes amino et cyclopropoxy sur un dérivé de l'acide benzoïque. Une méthode courante est la réaction de substitution nucléophile où un dérivé d'acide benzoïque approprié est mis à réagir avec de l'alcool cyclopropylique en présence d'un catalyseur acide fort pour former le groupe cyclopropoxy. Par la suite, le groupe amino peut être introduit par une séquence de nitration-réduction ou par amination directe en utilisant de l'ammoniac ou une source d'amine dans des conditions appropriées.

Méthodes de production industrielle

À l'échelle industrielle, la production d'acide 4-amino-3-cyclopropoxybenzoïque peut impliquer des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des paramètres de réaction et l'utilisation de techniques de purification avancées telles que la cristallisation ou la chromatographie pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 4-amino-3-cyclopropoxybenzoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.

Réduction : Le groupe acide carboxylique peut être réduit pour former des alcools ou des aldéhydes.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que l'halogénation ou la sulfonation.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.

Substitution : Les réactions de substitution électrophile nécessitent généralement des catalyseurs tels que le fer (Fe) ou le chlorure d'aluminium (AlCl₃).

Principaux produits

Oxydation : Dérivés nitro ou nitroso.

Réduction : Alcools ou aldéhydes.

Substitution : Dérivés de l'acide benzoïque halogéné ou sulfoné.

4. Applications de recherche scientifique

L'acide 4-amino-3-cyclopropoxybenzoïque a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans les études enzymatiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses caractéristiques structurelles uniques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-amino-3-cyclopropoxybenzoïque implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut agir en inhibant certaines enzymes ou certains récepteurs, modulant ainsi les voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.

Applications De Recherche Scientifique

4-Amino-3-cyclopropoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mécanisme D'action

The mechanism of action of 4-Amino-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 4-aminobenzoïque : Partage le groupe amino mais ne possède pas le groupe cyclopropoxy.

Acide 3-cyclopropoxybenzoïque : Contient le groupe cyclopropoxy mais ne possède pas le groupe amino.

Acide 4-amino-3-hydroxybenzoïque : Structure similaire, mais avec un groupe hydroxyle au lieu d'un groupe cyclopropoxy.

Unicité

L'acide 4-amino-3-cyclopropoxybenzoïque est unique en raison de la présence à la fois du groupe amino et du groupe cyclopropoxy sur le noyau d'acide benzoïque. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.

Activité Biologique

4-Amino-3-cyclopropoxybenzoic acid (ACBA) is a compound of interest due to its potential biological activities. This article explores the biological activity of ACBA, including its mechanisms of action, therapeutic applications, and relevant case studies. The information presented is derived from diverse research sources, emphasizing the compound's significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

ACBA is characterized by its unique cyclopropoxy group attached to a benzoic acid framework. The presence of the amino group enhances its solubility and reactivity, making it a candidate for various biological applications.

Chemical Structure

- Chemical Formula : C10H11NO2

- Molecular Weight : 179.20 g/mol

- IUPAC Name : this compound

Anticancer Activity

ACBA has shown promise in anticancer research. A study evaluating various para-aminobenzoic acid (PABA) analogs reported significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells . The structural similarities between ACBA and these PABA derivatives suggest that ACBA may also possess anticancer properties.

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. Research on related compounds has demonstrated that certain analogs can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . Given ACBA's structural features, it may exhibit similar enzyme-inhibitory activities.

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of 4-(aminomethyl)benzamides, researchers tested several derivatives for their ability to inhibit the entry of Ebola virus pseudovirions into Vero cells. The study highlighted that compounds with structural similarities to ACBA could serve as lead candidates for developing antiviral therapeutics against filoviruses .

Case Study 2: Anticancer Screening

A series of synthesized PABA derivatives were screened for anticancer activity across multiple human cancer cell lines. Among these, one compound exhibited an IC50 value of 3.0 μM against A549 cells, indicating significant potential for further development . This case underscores the need for additional research on ACBA's anticancer properties.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of Ebola virus entry | |

| Anticancer | Significant growth inhibition in MCF-7 and A549 cells | |

| Enzyme Inhibition | Potential AChE inhibition |

While specific mechanisms for ACBA are not fully elucidated, related compounds have demonstrated various modes of action:

- Antiviral : Inhibition of viral entry by blocking receptors or critical pathways.

- Anticancer : Induction of apoptosis in cancer cells through caspase activation.

- Enzyme Inhibition : Competitive inhibition at active sites leading to reduced enzymatic activity.

Propriétés

Formule moléculaire |

C10H11NO3 |

|---|---|

Poids moléculaire |

193.20 g/mol |

Nom IUPAC |

4-amino-3-cyclopropyloxybenzoic acid |

InChI |

InChI=1S/C10H11NO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H,12,13) |

Clé InChI |

ANQCBWBTSSRHTD-UHFFFAOYSA-N |

SMILES canonique |

C1CC1OC2=C(C=CC(=C2)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.